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molecular formula C9H8BrN3 B8588936 5-Bromo-2-imidazol-1-yl-phenylamine

5-Bromo-2-imidazol-1-yl-phenylamine

Cat. No. B8588936
M. Wt: 238.08 g/mol
InChI Key: XWUDTJSDDBDDLH-UHFFFAOYSA-N
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Patent
US08513250B2

Procedure details

To a solution of 1-(4-bromo-2-nitro-phenyl)-1H-imidazole (1.80 g; 6.72 mmol; 1 eq) in ethanol (90 mL) is added dehydrated tin chloride (7.58 g; 33.58 mmol; 5 eq). The reaction mixture is allowed to stir under reflux for 20 hours until completion of the reaction. The crude reaction mixture is then concentrated under vacuum. The resulting mixture is dissolved in water/ethyl acetate 1:2 (40 mL). The aqueous phase is basified until pH 9 is reached with solid hydrogen carbonate. The milky white aqueous phase is then extracted twice with ethyl acetate (2×100 mL). The combined organic phases are washed with brine (100 mL), dried over sodium sulfate and concentrated under vacuum to provide a beige powder. Purification by chromatography on silica gel (dichloromethane/methanol 97:3), afforded the title compound (1.47 g; 6.2 mmol; 92%) as a yellow powder.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[C:4]([N+:13]([O-])=O)[CH:3]=1.[Sn](Cl)(Cl)(Cl)Cl>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[C:4]([NH2:13])[CH:3]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N1C=NC=C1)[N+](=O)[O-]
Name
tin chloride
Quantity
7.58 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours until completion of the reaction
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting mixture is dissolved in water/ethyl acetate 1:2 (40 mL)
EXTRACTION
Type
EXTRACTION
Details
The milky white aqueous phase is then extracted twice with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a beige powder
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel (dichloromethane/methanol 97:3)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)N)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.2 mmol
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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